Glyceryl triglycolate
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Overview
Description
Glyceryl triglycolate, also known as glyceryl thioglycolate, is a chemical compound widely used in various industrial and cosmetic applications. It is known for its reducing properties and is commonly used in permanent wave solutions for hair. The compound is a monoester of glycerin and thioglycolic acid, and it plays a significant role in breaking disulfide bonds in keratin, which is essential for hair perming processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl triglycolate is synthesized through the esterification of glycerin with thioglycolic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond between glycerin and thioglycolic acid .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glycerin and thioglycolic acid in the presence of an acid catalyst, followed by purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Glyceryl triglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group in the compound, which is highly reactive.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process converts the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the ester group back to the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted thioglycolates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glyceryl triglycolate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a precursor for the synthesis of other thiol-containing compounds.
Biology: In biological studies, this compound is used to study protein structure and function by modifying disulfide bonds in proteins.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of glyceryl triglycolate involves the reduction of disulfide bonds in keratin. The thiol group in this compound interacts with the disulfide bonds, breaking them and allowing the hair to be reshaped. This process is activated by heat, which accelerates the reduction reaction and facilitates the formation of new disulfide bonds in the desired shape .
Comparison with Similar Compounds
Similar Compounds
Thioglycolic Acid: A precursor to glyceryl triglycolate, thioglycolic acid is also used in hair perming solutions and has similar reducing properties.
Ammonium Thioglycolate: Another compound used in hair perming, it is known for its strong reducing capabilities and is often used in alkaline perm solutions.
Calcium Thioglycolate: Used in depilatory creams, it has similar chemical properties but is primarily used for hair removal rather than perming.
Uniqueness
This compound is unique due to its mild reducing properties, making it suitable for use in acid perm solutions that are gentler on hair. Unlike ammonium thioglycolate, this compound does not produce a strong odor, making it more user-friendly in cosmetic applications .
Properties
CAS No. |
119797-89-6 |
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Molecular Formula |
C9H14O9 |
Molecular Weight |
266.20 g/mol |
IUPAC Name |
2,3-bis[(2-hydroxyacetyl)oxy]propyl 2-hydroxyacetate |
InChI |
InChI=1S/C9H14O9/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6,10-12H,1-5H2 |
InChI Key |
ZPHOPBXHCOKTKH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CO)OC(=O)CO)OC(=O)CO |
Origin of Product |
United States |
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